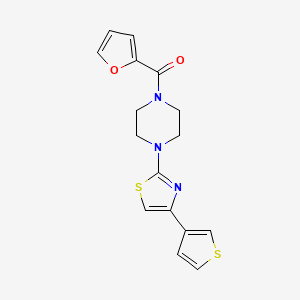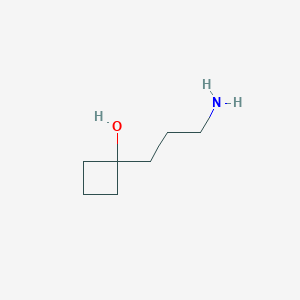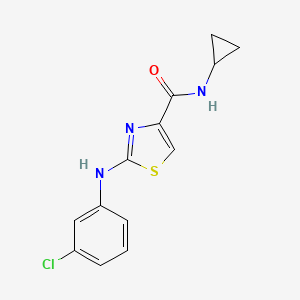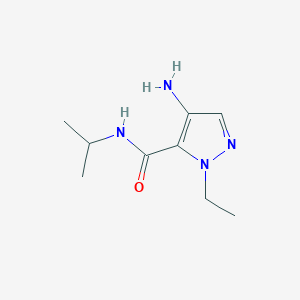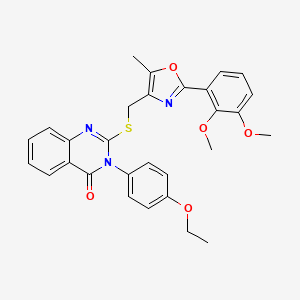
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Diuretic Activity
Quinazolin-4(3H)-one derivatives containing heterocyclic moieties like thiazole or thiadiazole have been synthesized to investigate their potential diuretic activity. The synthesis involved the interaction of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one with different heterocyclic amines, leading to compounds with significant diuretic effects. Specifically, a derivative exhibited considerable diuretic activity, highlighting the utility of quinazolinone scaffolds in developing new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Antihistaminic Agents
A novel series of quinazolin-4(3H)-ones were synthesized and evaluated for their H1-antihistaminic activity. These compounds were designed to act as H1-antihistaminic agents with reduced sedative effects, offering a new class of therapeutics for allergic reactions. Among them, a compound demonstrated superior protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation compared to the reference standard, chlorpheniramine maleate (Alagarsamy & Parthiban, 2013).
Anticonvulsant and Antipsychotic Activities
Quinazolinone derivatives have also been investigated for their antipsychotic and anticonvulsant properties. Synthesis of these compounds involved reactions leading to structures suitable for testing against psychiatric disorders and epilepsy. Some compounds showed promising results in preliminary screenings, indicating the potential of quinazolinone derivatives in the treatment of neurological disorders (Kaur, Saxena, & Kumar, 2010).
Analgesic and Anti-inflammatory Activities
Various quinazolin-4(3H)-one derivatives have been synthesized to explore their analgesic and anti-inflammatory potentials. These studies have identified compounds with significant activity, suggesting the application of quinazolinone derivatives in managing pain and inflammation. Among them, certain derivatives showed potent analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium, while exhibiting mild ulcerogenic potential (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Antioxidant Properties
The antioxidant properties of quinazolinone derivatives have been systematically evaluated, revealing that modifications at the 2-position of the quinazolinone scaffold can significantly influence their antioxidant activity. These studies contribute to understanding the structure-activity relationship in quinazolinone derivatives, identifying compounds with potent antioxidant activities, which could be beneficial in developing therapeutics for diseases associated with oxidative stress (Mravljak, Slavec, Hrast, & Sova, 2021).
特性
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-5-36-20-15-13-19(14-16-20)32-28(33)21-9-6-7-11-23(21)31-29(32)38-17-24-18(2)37-27(30-24)22-10-8-12-25(34-3)26(22)35-4/h6-16H,5,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKGMIPYPMQAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=C(C(=CC=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
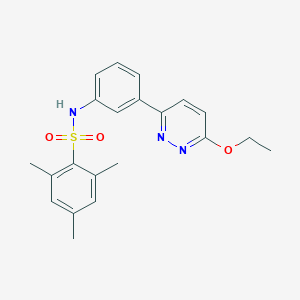
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2639112.png)
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2639115.png)
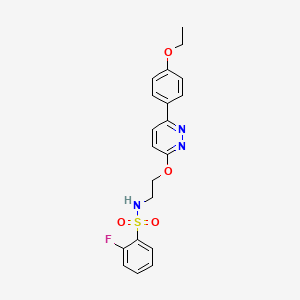
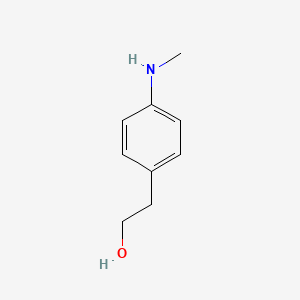
![N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/no-structure.png)
